7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one
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Overview
Description
7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a diazepine ring. The presence of these rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The disappearance of the bright red color of the starting material indicates the completion of the reaction . The product is then isolated and purified to obtain colorless high-melting crystalline solids that are readily soluble in organic solvents like DMSO and DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s oxadiazole and diazepine rings provide multiple reactive sites for these transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with nucleic acids can lead to antiviral activity by disrupting viral replication.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.
1,2,4-Oxadiazole: Another isomer of oxadiazole with distinct reactivity.
1,3,4-Oxadiazole: Known for its stability and use in pharmaceuticals.
Uniqueness
7-Methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(6H)-one is unique due to its fused ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
IUPAC Name |
7-methyl-4,6-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H2,1H3,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKWURZNHHQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NON=C2NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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